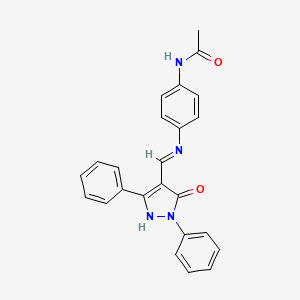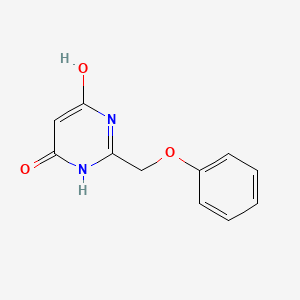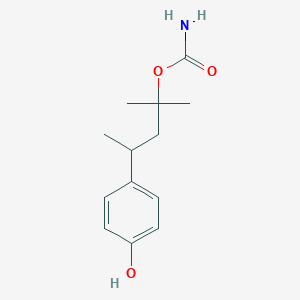
4-(4-Hydroxyphenyl)-2-methylpentan-2-YL carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxyphenyl)-2-methylpentan-2-YL carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid (NH2COOH). This particular compound features a hydroxyphenyl group, which is known for its antioxidant properties, and a carbamate group, which is often associated with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)-2-methylpentan-2-YL carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-hydroxyphenyl chloroformate with 2-methylpentan-2-amine in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF) at temperatures ranging from 10°C to 40°C . The reaction is usually carried out with constant stirring for 1-2 hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxyphenyl)-2-methylpentan-2-YL carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(4-Hydroxyphenyl)-2-methylpentan-2-YL carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxyphenyl)-2-methylpentan-2-YL carbamate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, reducing oxidative stress in cells.
Enzyme Inhibition: The carbamate group can inhibit certain enzymes by forming covalent bonds with their active sites.
Signal Transduction: The compound can modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl chloroformate: Another carbamate derivative with antimicrobial and antioxidant activities.
Methyl N-(hydroxyphenyl)carbamate: Known for its electrophilic amination reactions.
4-Hydroxyphenyl but-3-en-2-one: Studied for its enzyme inhibition properties.
Uniqueness
4-(4-Hydroxyphenyl)-2-methylpentan-2-YL carbamate is unique due to its specific combination of a hydroxyphenyl group and a carbamate group, which imparts both antioxidant and enzyme inhibitory properties. This dual functionality makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
[4-(4-hydroxyphenyl)-2-methylpentan-2-yl] carbamate |
InChI |
InChI=1S/C13H19NO3/c1-9(8-13(2,3)17-12(14)16)10-4-6-11(15)7-5-10/h4-7,9,15H,8H2,1-3H3,(H2,14,16) |
InChI Key |
JGJGSCPOAJVDOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OC(=O)N)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B13800201.png)
![1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI)](/img/structure/B13800207.png)
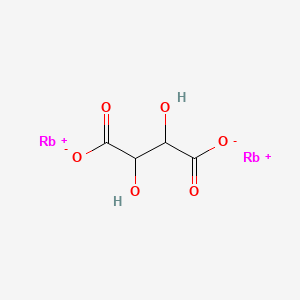
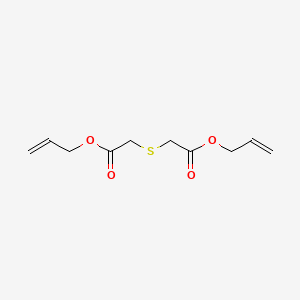
![(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13800235.png)
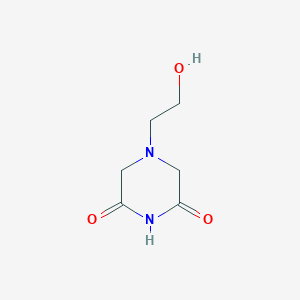
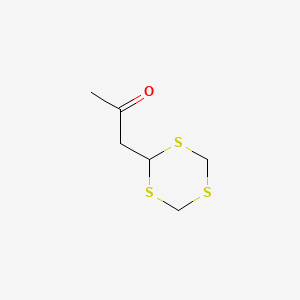
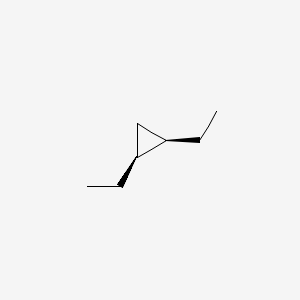
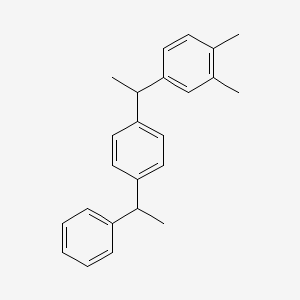
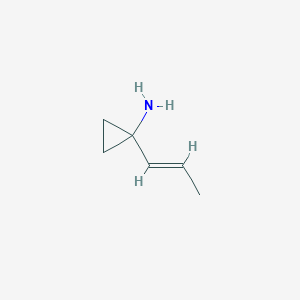
![5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B13800264.png)
